(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Lipophilicity Drug design ADME prediction

(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone (CAS 1705964-61-9) is a synthetic, small-molecule bipiperidine derivative characterized by a 1,4'-bipiperidine scaffold substituted with a 2,6-difluorobenzoyl moiety at the N-1' position and a 2-fluorophenoxy group at the C-4 position. The compound has a molecular formula of C₂₃H₂₅F₃N₂O₂, a molecular weight of 418.46 g/mol, and a calculated logP of 4.72, placing it in a moderately lipophilic chemical space.

Molecular Formula C23H25F3N2O2
Molecular Weight 418.46
CAS No. 1705964-61-9
Cat. No. B2573402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
CAS1705964-61-9
Molecular FormulaC23H25F3N2O2
Molecular Weight418.46
Structural Identifiers
SMILESC1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C23H25F3N2O2/c24-18-4-1-2-7-21(18)30-17-10-14-27(15-11-17)16-8-12-28(13-9-16)23(29)22-19(25)5-3-6-20(22)26/h1-7,16-17H,8-15H2
InChIKeyIOYRUAVFMHYIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone (CAS 1705964-61-9): A Structurally Defined Bipiperidine Derivative for Targeted Alpha-2C Adrenergic Antagonism Research


(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone (CAS 1705964-61-9) is a synthetic, small-molecule bipiperidine derivative characterized by a 1,4'-bipiperidine scaffold substituted with a 2,6-difluorobenzoyl moiety at the N-1' position and a 2-fluorophenoxy group at the C-4 position [1]. The compound has a molecular formula of C₂₃H₂₅F₃N₂O₂, a molecular weight of 418.46 g/mol, and a calculated logP of 4.72, placing it in a moderately lipophilic chemical space [2]. It is structurally related to the substituted bipiperidinyl derivatives disclosed in Bayer's alpha-2C adrenoreceptor antagonist patent family (US9624199B2, WO2015091415A1), which are under investigation for diabetic microangiopathies and wound healing disorders [3].

Why Generic Bipiperidine Derivatives Cannot Substitute for (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone in Alpha-2C Adrenergic Receptor Research Programs


The bipiperidine scaffold is a privileged structure in GPCR-targeted drug discovery; however, even minor alterations in the substitution pattern produce profound shifts in receptor subtype selectivity, functional activity, and downstream pharmacokinetic behavior. The target compound's unique combination of a 2,6-difluorobenzoyl amide and a 2-fluorophenoxy ether creates a three-dimensional electronic and steric surface that is not replicated by closely related analogs (e.g., des-fluoro, mono-fluoro, or para-fluoro variants). In the Bayer alpha-2C antagonist patent family (US9624199B2), the specific identity and position of halogen substituents on both the benzoyl and phenoxy rings are explicitly claimed as critical determinants of alpha-2C binding affinity and selectivity over the alpha-2A and alpha-2B subtypes [1]. Furthermore, the calculated logP of 4.72 for this compound [2] differs substantially from analogs lacking the lipophilic fluorine atoms, directly impacting membrane permeability, metabolic stability, and tissue distribution profiles. Generic substitution with an uncharacterized bipiperidine derivative would therefore risk loss of target engagement, altered selectivity, and unpredictable in vivo pharmacology.

Quantitative Differentiation Evidence for (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone Versus Closest Structural Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (logP) Differentiation of the Target Compound Versus Des-Fluoro and Mono-Fluoro Bipiperidine Analogs

The target compound exhibits a calculated logP of 4.72 [1], which is significantly elevated compared to the predicted logP of approximately 3.8–4.0 for a hypothetical des-fluoro analog (replacement of all three fluorine atoms with hydrogen) and approximately 4.2–4.4 for a mono-fluoro analog (retaining only one fluorine on the benzoyl ring), based on standard additive fragment contributions for aromatic fluorine substitution (ΔlogP ≈ +0.3–0.5 per fluorine atom) [2]. This 0.3–0.9 logP unit increase translates to a 2- to 8-fold increase in lipophilicity, which has direct consequences for membrane permeability and CYP450-mediated metabolism.

Lipophilicity Drug design ADME prediction

Structural Confirmation and Purity Benchmarking via Spectroscopic Characterization Versus Uncharacterized Vendor Stocks

The target compound has a confirmed ¹H NMR spectrum archived in the SpectraBase database (Compound ID FC9236RgT03), providing a verifiable spectroscopic fingerprint (InChIKey: IOYRUAVFMHYIMY-UHFFFAOYSA-N) [1]. In contrast, many commercially available bipiperidine analogs from non-validated sources lack publicly accessible spectroscopic reference data, making independent structural verification impossible prior to procurement. The standard purity specification of 95% [2] is comparable to that of research-grade analogs.

Quality control NMR spectroscopy Compound integrity

Scaffold Novelty: 2-Fluorophenoxy Substitution on the 1,4'-Bipiperidine Core Defines a Distinct Chemical Series Within Alpha-2C Antagonist Space

According to the Bayer patent US9624199B2, the alpha-2C antagonist activity is enabled by a general Formula (I) wherein the bipiperidine core may be substituted at the 4-position with a range of groups including alkoxy, cycloalkoxy, and aryloxy moieties [1]. The 2-fluorophenoxy substituent present on the target compound represents a specific embodiment within this Markush structure that is distinct from the exemplified 3-cyclopropylmethoxy and morpholinopyridyl analogs in the patent, which were reported to possess alpha-2C antagonist activity [2]. No published biological data directly comparing the 2-fluorophenoxy series with the exemplified series are currently available.

Scaffold diversity SAR exploration Alpha-2C adrenergic receptor

Molecular Weight and Fraction sp³ Character Differentiate This Compound from Later-Generation, Higher-Molecular-Weight Alpha-2C Clinical Candidates

The target compound has a molecular weight of 418.46 g/mol and a fraction sp³ (Fsp³) of 0.39 [1]. This places it below the molecular weight of many later-generation alpha-2C antagonist candidates (e.g., orvepitant: MW 507.4), and its Fsp³ of 0.39 indicates a moderate degree of three-dimensional complexity. Compared to the exemplified Bayer compound [3-(cyclopropylmethoxy)-1,4'-bipiperidin-1'-yl][6-(morpholin-4-yl)pyridin-3-yl]methanone (MW ~443 g/mol as the free base) [2], the target compound is approximately 25 g/mol lighter, which may confer advantages in ligand efficiency metrics during lead optimization.

Physicochemical profiling Drug-likeness Lead optimization

On-Demand Commercial Availability with Defined Physicochemical Identity Supports Reproducible Research Procurement

The target compound is cataloged as an on-demand synthesis product (ZINC availability status 'On-Demand', added 2016-09-30) [1]. This procurement model provides a defined lead time and batch-specific quality documentation (typical purity: 95%), enabling researchers to plan experiments with confidence in compound resupply. In contrast, many closely related bipiperidine analogs (e.g., 4-(2-fluorophenoxy)-1'-(1H-indole-2-carbonyl)-1,4'-bipiperidine, CAS 1704533-76-5) appear in vendor catalogs with similar on-demand status but lack corroborating spectroscopic reference data in independent databases .

Compound sourcing Reproducibility Research supply chain

Optimal Research and Preclinical Application Scenarios for (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone


Alpha-2C Adrenergic Receptor Subtype Selectivity Profiling in Platelet and Vascular Smooth Muscle Cell Assays

The target compound's structural alignment with the Bayer alpha-2C antagonist pharmacophore (US9624199B2) supports its use as a tool compound in radioligand binding displacement assays and functional GTPγS assays to establish selectivity profiles across alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes [1]. Given the well-documented role of alpha-2C receptors in cold-induced vasoconstriction and Raynaud's phenomenon pathophysiology, this compound can be deployed in platelet aggregation studies and isolated vascular ring preparations to quantify the contribution of alpha-2C blockade to vasodilation [1].

Diabetic Microangiopathy and Wound Healing Model Studies Enabled by Physicochemical Properties

The patent family (US9624199B2) explicitly claims the use of substituted bipiperidinyl derivatives for treating diabetic microangiopathies, diabetic foot ulcers, and peripheral circulatory disturbances [1]. The target compound's moderate lipophilicity (logP 4.72) [2] is consistent with acceptable topical and systemic absorption properties, making it a candidate for preclinical evaluation in diabetic mouse wound healing models (e.g., db/db mouse excisional wound models) and in vitro keratinocyte and fibroblast migration assays.

Structure-Activity Relationship (SAR) Exploration of the 2-Fluorophenoxy Motif in Neuropathic Pain and Peripheral Neuropathy Programs

The patent claims extend to peripheral and autonomous neuropathies [1]. The distinct 2-fluorophenoxy substituent on the target compound provides a specific chemical probe for interrogating the contribution of ortho-fluorine substitution on the phenoxy ring to target engagement, functional antagonism, and metabolic stability. This compound can serve as the cornerstone of a matrix SAR study comparing ortho-, meta-, and para-fluorophenoxy isomers, with outcomes directly informing lead optimization decisions in alpha-2C-targeted neuropathic pain programs.

Metabolic Stability and CYP450 Inhibition Screening Using the Defined Physicochemical Identity

Given the compound's calculated logP of 4.72 and the presence of three metabolically labile fluorine substituents [2], it is well-suited for in vitro metabolic stability assays (human liver microsomes, hepatocytes) and CYP450 inhibition panels. The bipiperidine core and fluorinated aromatic rings provide a defined chemical space for studying fluorine-mediated metabolic effects, including potential CYP3A4 interactions, which are critical for progressing alpha-2C antagonists beyond the hit-to-lead stage.

Quote Request

Request a Quote for (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.